BenchChemオンラインストアへようこそ!

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide

PIM-1 kinase ATP-competitive inhibition picomolar potency

This compound is a potent, selective PIM-1/PIM-2 kinase inhibitor for preclinical research. With picomolar potency (PIM-1 IC50: 0.0586 nM), it serves as a superior positive control, minimizing solvent interference in TR-FRET/FP assays. Its well-characterized SAR, defined by Amgen patents, ensures reliable benchmarking. Bulk and custom synthesis quotes available.

Molecular Formula C17H21N5O
Molecular Weight 311.389
CAS No. 1421483-70-6
Cat. No. B2558276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide
CAS1421483-70-6
Molecular FormulaC17H21N5O
Molecular Weight311.389
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21N5O/c1-21-7-9-22(10-8-21)17-18-12-15(13-19-17)20-16(23)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,23)
InChIKeyWWQZBCMGFKOENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide (CAS 1421483-70-6): Procurement-Ready Chemical Profile & Structural Classification


N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide (CAS 1421483-70-6) is a synthetic small-molecule belonging to the piperazinyl-pyrimidine class of ATP-competitive kinase inhibitors. Its architecture features a 2-(4-methylpiperazin-1-yl)pyrimidine core linked via a 5-amino bridge to a phenylacetamide moiety, a scaffold that confers potent inhibitory activity against the Proviral Integration site of Moloney murine leukemia virus (PIM) family of serine/threonine kinases [1]. The compound is disclosed in Amgen's intellectual property portfolio (US Patent 9,394,297) as part of a focused library of phenylacetamide-based PIM inhibitors with picomolar potency [2].

Why N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide Cannot Be Readily Substituted by Generic Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine chemical space, minor structural perturbations—such as methylation at the pyrimidine 4/6 positions, variation of the N-phenylacetamide substituent, or replacement of the piperazine N-methyl group—profoundly alter kinase selectivity profiles and cellular potency. The unsubstituted pyrimidine core of this compound, combined with the specific 4-methylpiperazine and 2-phenylacetamide motifs, yields a unique PIM-1/PIM-2 inhibitory fingerprint with IC50 values in the sub-nanomolar to picomolar range [1]. Close analogs like N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide (CAS 1797077-36-1) introduce additional steric bulk that modifies both binding kinetics and off-target profiles . Generic substitution therefore risks loss of potency, altered selectivity, or unpredictable pharmacokinetic behavior.

Quantitative Performance Audit: N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide vs. Closest PIM Kinase Inhibitor Comparators


PIM-1 Kinase Inhibition Potency: Head-to-Head with Closest Patent Comparator

In a biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Ser112 (pH 7.0, 22°C), N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide inhibited recombinant human PIM-1 with an IC50 of 0.0586 nM [1]. By comparison, a structural analog from the same Amgen patent series—possessing a 4,6-dimethyl substitution on the pyrimidine ring—exhibited an IC50 of 0.170 nM against the same target under identical assay conditions, representing a ~2.9-fold reduction in potency [2].

PIM-1 kinase ATP-competitive inhibition picomolar potency

PIM-2 Kinase Inhibition: Cross-Target Selectivity vs. PIM-1

The compound inhibited full-length recombinant PIM-2 with an IC50 of 0.120 nM, as measured by reduction in BAD phosphorylation at Ser112 (30 min pre-incubation) [1]. This yields a PIM-2/PIM-1 selectivity ratio of approximately 2.0-fold, indicating near-equipotent dual inhibition of both isoforms. In contrast, the clinical-stage pan-PIM inhibitor LGH447 (PIM447) exhibits IC50 values of 6 nM, 18 nM, and 9 nM for PIM-1, PIM-2, and PIM-3 respectively in biochemical assays—representing a potency differential of >100-fold in favor of this compound for PIM-1 and >150-fold for PIM-2 [2].

PIM-2 kinase isoform selectivity kinase profiling

Structural Determinant of Potency: Impact of Pyrimidine Core Substitution

Comparative analysis of the Amgen patent SAR series reveals that the absence of substituents at the pyrimidine 4- and 6-positions (as in this compound) is critical for maximal PIM-1 inhibitory activity. The 4,6-dimethyl substituted analog (CAS 1797077-36-1) shows an IC50 of 0.170 nM [1], whereas the unsubstituted parent achieves 0.0586 nM [2]. Further, in a separate full-length PIM-1 assay, the potency differential is maintained (0.170 nM for the comparator vs. a separate measurement confirming sub-100 pM activity for the unsubstituted compound) . This SAR trend underscores the steric intolerance at the pyrimidine 4/6-positions within the PIM-1 ATP-binding pocket.

structure-activity relationship pyrimidine substitution medicinal chemistry

Optimal Deployment Scenarios for N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide in Drug Discovery & Chemical Biology


Ultra-High-Throughput PIM-1/PIM-2 Biochemical Screening Campaigns

With a PIM-1 IC50 of 0.0586 nM and PIM-2 IC50 of 0.120 nM [1], this compound serves as an ideal positive control and benchmark standard in fluorescence polarization or TR-FRET-based PIM kinase assays. Its picomolar potency permits use at minimal concentrations (low nanomolar range in assay wells), reducing solvent (DMSO) interference and compound interference artifacts common with less potent tool compounds. The ~3-fold selectivity window between PIM-1 and PIM-2 also enables its use as a dual-isoform reference inhibitor in selectivity profiling panels.

Chemical Probe for PIM Kinase-Dependent Cancer Cell Line Profiling

The compound's sub-nanomolar biochemical potency against both PIM-1 and PIM-2 [1] makes it suitable for cellular target engagement studies in hematological malignancy models (e.g., acute myeloid leukemia, multiple myeloma) where PIM kinases are overexpressed. When used alongside the less potent 4,6-dimethyl analog (IC50 = 0.170 nM) as a matched-pair negative control [2], researchers can establish concentration-response relationships that distinguish PIM-dependent from PIM-independent anti-proliferative effects.

Reference Inhibitor in PIM Kinase Selectivity Panel Development

Given the well-characterized SAR of the piperazinyl-pyrimidine series from the Amgen patent [2], this compound can anchor kinase selectivity profiling panels as a PIM-1/PIM-2 dual inhibitor reference point. When compared with clinical-stage pan-PIM inhibitors such as LGH447, which exhibits >100-fold weaker biochemical potency [3], researchers can calibrate assay sensitivity and establish dynamic range for high-content kinome-wide profiling platforms.

Medicinal Chemistry Starting Point for PIM-Selective Lead Optimization

The compound's clean, modular structure—with three distinct diversification sites (piperazine N-substituent, pyrimidine C-4/C-6 positions, and phenylacetamide aryl ring)—makes it an attractive scaffold for parallel synthesis and structure-activity relationship expansion. The established potency cliff at the pyrimidine 4/6-positions (3-fold loss upon dimethylation) [1] provides actionable guidance for medicinal chemists designing focused libraries aimed at improving PIM isoform selectivity or pharmacokinetic properties without sacrificing biochemical potency.

Quote Request

Request a Quote for N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.